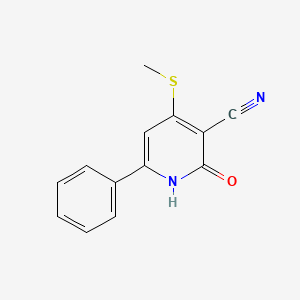

4-(Methylsulfanyl)-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of this compound involves several steps. One approach utilizes readily available 4-methyl-3-nitrobenzenesulfonic acid and 2-methyl-5-nitrophenol. Two alternative methods yield 2-methoxy-4-(methylsulfanyl)benzoic acid, a key intermediate in the synthesis of 4-(Methylsulfanyl)-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile . The total yields achieved are 17% and 37%, respectively .

Molecular Structure Analysis

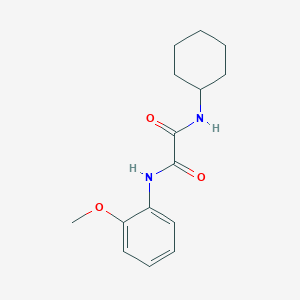

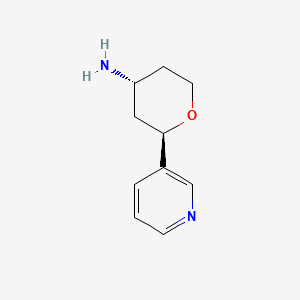

The compound’s molecular structure consists of a pyridine ring fused with a phenyl group. The methylsulfanyl substituent is attached to the pyridine ring. The arrangement of atoms and bonds determines its chemical properties and reactivity .

Chemical Reactions Analysis

While specific reactions involving this compound may vary, it can participate in various chemical processes. For instance, it may undergo nucleophilic substitution, oxidation, or cyclization reactions. The presence of the cyano group suggests potential reactivity with nucleophiles. Further investigation is needed to explore its behavior under different conditions .

Physical And Chemical Properties Analysis

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Characterization

4-(Methylsulfanyl)-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile and its derivatives have garnered significant attention in the realm of chemical synthesis and structural characterization. Research by Mathews et al. (2008) demonstrated the effective synthesis of 5-Aroyl-6-(methylsulfanyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitriles through specific reactions involving 2-aroyl-3,3-bis(alkylsulfanyl)acrylaldehydes and cyanoacetamide under varying conditions. This study underscores the compound's role in facilitating novel synthetic pathways (Mathews et al., 2008).

Furthermore, Al-Issa (2012) explored the reactivity of similar pyridine derivatives, leading to the synthesis of a new series of pyridine and fused pyridine derivatives. The research delved into various reactions, yielding isoquinoline, pyrido pyrimidine derivatives, and a plethora of other complex compounds. This work highlights the compound's versatility and its potential as a precursor for diverse chemical syntheses (Al-Issa, 2012).

Optical and Electronic Properties

In the field of materials science, particularly focusing on optical and electronic properties, Zedan et al. (2020) conducted a comprehensive study on pyridine derivatives, including structural, optical, and junction characteristics analysis. The derivatives demonstrated unique optical properties and potential applicability in electronic devices as diodes and photosensors, emphasizing their importance in the development of new materials with specific optical and electronic functionalities (Zedan, El-Taweel, & El-Menyawy, 2020).

Chemical Reactivity and Interaction

In a study centered on chemical reactivity, Cook et al. (2015) investigated Iron(II) complexes of 4-sulfanyl-, 4-sulfinyl- and 4-sulfonyl-2,6-dipyrazolylpyridine ligands. The findings from this study not only provide insights into the compound's chemical behavior but also shed light on its interaction with metal ions, demonstrating a subtle interplay between spin-crossover and crystallographic phase changes. Such studies are pivotal for understanding the compound's potential applications in catalysis or material science (Cook, Kulmaczewski, Barrett, & Halcrow, 2015).

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-methylsulfanyl-2-oxo-6-phenyl-1H-pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2OS/c1-17-12-7-11(9-5-3-2-4-6-9)15-13(16)10(12)8-14/h2-7H,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMJDNUBVFKYAGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C(=O)NC(=C1)C2=CC=CC=C2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-allyl-8-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3007680.png)

![5-bromo-2-chloro-N-{[2-(morpholin-4-yl)pyridin-4-yl]methyl}pyridine-3-sulfonamide](/img/structure/B3007681.png)

![N-(5-(2,5-dimethylfuran-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide](/img/structure/B3007685.png)

![2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B3007689.png)

![7-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B3007699.png)